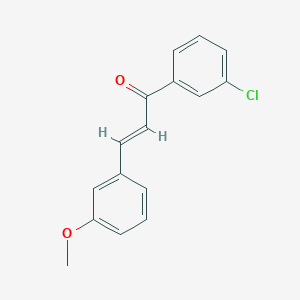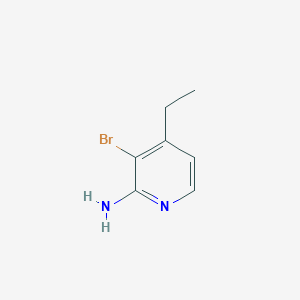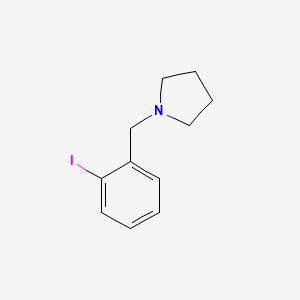
1-(2-Iodobenzyl)pyrrolidine
Overview
Description
1-(2-Iodobenzyl)pyrrolidine is a chemical compound with the molecular formula C11H14IN . It is a member of the pyrrolidine class of compounds, which are five-membered nitrogen-containing heterocycles .
Synthesis Analysis
Pyrrolidines can be synthesized through various methods. One common approach involves the N-heterocyclization of primary amines with diols . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The specific synthesis process for 1-(2-Iodobenzyl)pyrrolidine is not detailed in the available sources.Molecular Structure Analysis
The molecular structure of 1-(2-Iodobenzyl)pyrrolidine consists of a pyrrolidine ring attached to a phenyl ring via a methylene bridge. The phenyl ring carries an iodine substituent . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
While specific chemical reactions involving 1-(2-Iodobenzyl)pyrrolidine are not detailed in the available sources, pyrrolidines in general are known to participate in a variety of chemical reactions. These include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .Scientific Research Applications
Drug Discovery
Pyrrolidine derivatives, including “1-(2-Iodobenzyl)pyrrolidine”, are often used as scaffolds for the development of novel biologically active compounds . The pyrrolidine ring is particularly interesting due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Asymmetric Synthesis
Pyrrolidine-based organocatalysts, which could potentially include “1-(2-Iodobenzyl)pyrrolidine”, have been used in asymmetric synthesis . These catalysts have been used in reactions such as the Hajos–Parrish–Eder–Sauer–Wiechert reaction, an asymmetric intramolecular aldol reaction .
Biological Activities
Pyrrolidine alkaloids, including potentially “1-(2-Iodobenzyl)pyrrolidine”, have been shown to possess several important biological activities . These include antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Ligand Design
Substituted chiral pyrrolidines, such as “1-(2-Iodobenzyl)pyrrolidine”, are common heterocyclic structural motifs present in biologically active natural and synthetic compounds . This scaffold also plays a crucial role as a building block in organic synthesis and characterizes the structure of many ligands .
Stereogenicity Studies
One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . “1-(2-Iodobenzyl)pyrrolidine” could be used to study how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Pharmacophore Exploration
The pyrrolidine ring, as in “1-(2-Iodobenzyl)pyrrolidine”, allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This makes it a valuable tool in the design of new compounds with different biological profiles .
Safety and Hazards
Future Directions
Pyrrolidine derivatives, including 1-(2-Iodobenzyl)pyrrolidine, have potential in drug discovery due to their diverse biological activities. Future research could focus on exploring the pharmacophore space of these compounds and designing new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring, a five-membered nitrogen heterocycle, is a common feature in many bioactive molecules .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
For instance, they have demonstrated antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacokinetics
The physicochemical parameters of pyrrolidine and its derivatives have been studied, and these parameters can influence the compound’s pharmacokinetic properties .
Result of Action
It is known that pyrrolidine derivatives can exert a variety of biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
It is known that the biological activity of pyrrolidine derivatives can be influenced by steric factors and the spatial orientation of substituents .
properties
IUPAC Name |
1-[(2-iodophenyl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14IN/c12-11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-2,5-6H,3-4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJITBHZDTYAFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



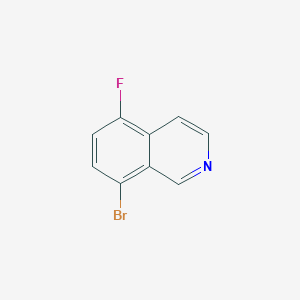


![4,6-Diiododibenzo[b,d]furan](/img/structure/B3100916.png)
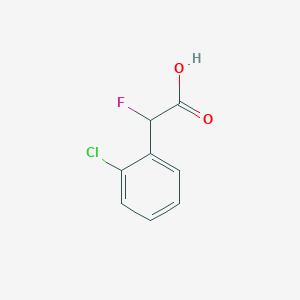
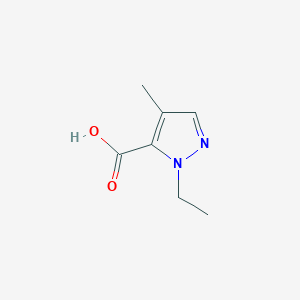
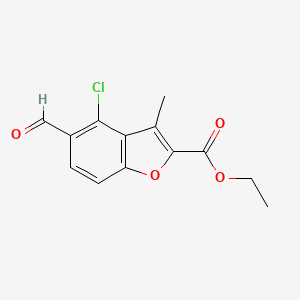
![tert-Butyl (2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B3100938.png)

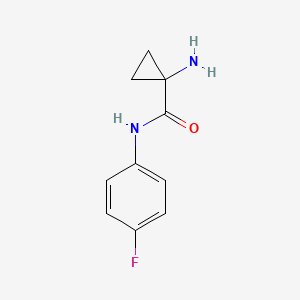
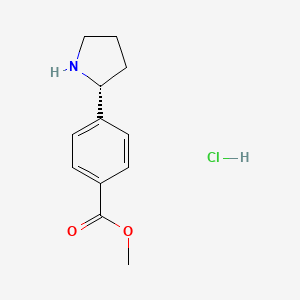
![(3S,11bR)-3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/structure/B3100974.png)
